molecular formula C7H10N2O2 B093365 Ethyl 1H-imidazole-1-acetate CAS No. 17450-34-9

Ethyl 1H-imidazole-1-acetate

Cat. No. B093365
CAS RN: 17450-34-9
M. Wt: 154.17 g/mol
InChI Key: OITZNDMCFHYWLX-UHFFFAOYSA-N
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Patent
US06384061B1

Procedure details

5.0 g (73.4 mmol) of imidazole and 3.36 ml(29.4 mmol) of ethyl bromoacetate were dissolved in 50 ml of dimethylformamide and stirred for 4 hours. Dimethylformamide was removed in vacuo. Then, 100 ml of ethyl acetate was added to the residue and it was washed with saturated sodium chloride solution. Removal of the organic solvent under reduced pressure provided 0.77 g(Yield: 17%) of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
17%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.Br[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9]>CN(C)C=O>[CH2:11]([O:10][C:8](=[O:9])[CH2:7][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)[CH3:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
3.36 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dimethylformamide was removed in vacuo
ADDITION
Type
ADDITION
Details
Then, 100 ml of ethyl acetate was added to the residue and it
WASH
Type
WASH
Details
was washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
Removal of the organic solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(CN1C=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.